

Spectroscopic comparison of 4-(Trifluoromethyl)phenylhydrazine and its precursors

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Compound of Interest

Compound Name: **4-(Trifluoromethyl)phenylhydrazine**

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A Spectroscopic Comparison of **4-(Trifluoromethyl)phenylhydrazine** and Its Precursor, 4-(Trifluoromethyl)aniline

This guide provides a detailed spectroscopic comparison of the synthetic target, **4-(Trifluoromethyl)phenylhydrazine**, and its primary precursor, 4-(Trifluoromethyl)aniline. The synthesis proceeds via a diazonium salt intermediate, which is typically generated in situ and not isolated. Therefore, this comparison focuses on the stable, commercially available starting material and the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in reaction monitoring and product characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)aniline and **4-(Trifluoromethyl)phenylhydrazine**, including ^1H NMR, ^{13}C NMR, ^{19}F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data

Compound	Aromatic Protons (ppm)	Amine/Hydrazine Protons (ppm)	Solvent
4-(Trifluoromethyl)aniline	~7.4 (d, 2H), ~6.6 (d, 2H)	~3.8 (s, 2H, -NH ₂)	CDCl ₃
4-(Trifluoromethyl)phenylhydrazine	~7.3 (d, 2H), ~6.8 (d, 2H)	~5.5 (s, 1H, -NH-), ~3.7 (s, 2H, -NH ₂)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Aromatic Carbons (ppm)	CF ₃ Carbon (ppm)	Solvent
4-(Trifluoromethyl)aniline	~149.5 (C-NH ₂), ~126.5 (q), ~124.5 (q, CF ₃), ~121.5 (q), ~114.5	~124.5 (q)	CDCl ₃
4-(Trifluoromethyl)phenylhydrazine	~147.0 (C-NH), ~126.8 (q), ~125.0 (q, CF ₃), ~123.0 (q), ~113.0	~125.0 (q)	CDCl ₃

Table 3: ¹⁹F NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Reference	Solvent
4-(Trifluoromethyl)aniline	~ -61.5	CFCl ₃	CDCl ₃
4-(Trifluoromethyl)phenylhydrazine	~ -62.8[1]	CFCl ₃	CDCl ₃

Table 4: Infrared (IR) Spectroscopic Data

Compound	N-H Stretching (cm ⁻¹)	C-F Stretching (cm ⁻¹)	Aromatic C-H Stretching (cm ⁻¹)	Aromatic C=C Bending (cm ⁻¹)
4-(Trifluoromethyl)aniline	3400-3200 (two bands)	1325, 1110	~3050	1620, 1520
4-(Trifluoromethyl)phenylhydrazine	3350-3150 (multiple bands)	1320, 1100	~3030	1610, 1515 [2]

Table 5: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
4-(Trifluoromethyl)aniline	C ₇ H ₆ F ₃ N[3]	161.12 g/mol [3]	161 (M+), 142, 114
4-(Trifluoromethyl)phenylhydrazine	C ₇ H ₇ F ₃ N ₂ [4]	176.14 g/mol [4]	176 (M+), 157, 108

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenylhydrazine from 4-(Trifluoromethyl)aniline

This protocol describes a typical two-step, one-pot synthesis involving diazotization followed by reduction.[5][6]

Materials:

- 4-(Trifluoromethyl)aniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
- Deionized Water
- Ice

Procedure:

- **Diazotization:**
 - In a flask equipped with a stirrer and cooled in an ice bath to 0-5 °C, add 4-(Trifluoromethyl)aniline to a solution of concentrated hydrochloric acid and water.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting mixture for 30 minutes at 0-5 °C to form the 4-(trifluoromethyl)benzenediazonium chloride solution.
- **Reduction:**
 - In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.
 - If necessary, heat the reaction mixture to ensure the complete reduction of the diazonium salt.^[6]

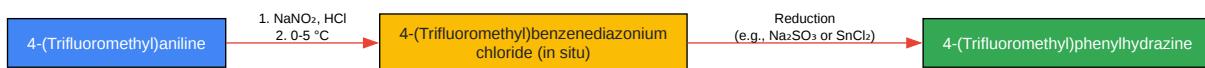
- Cool the mixture and neutralize it with a suitable base (e.g., NaOH) to precipitate the product.
- Filter the crude product, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as CFCl_3 is typically used.
- IR Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.^[2] Liquid samples can be analyzed as a thin film between salt plates.
- Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 4-(Trifluoromethyl)aniline to **4-(Trifluoromethyl)phenylhydrazine**.



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Caption: Synthetic pathway of **4-(Trifluoromethyl)phenylhydrazine**.

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